

Technical Guide: Physicochemical Characteristics of (4-Thien-2-yltetrahydropyran-4-yl)methanol

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Compound of Interest

Compound Name: (4-Thien-2-yltetrahydropyran-4-yl)methanol

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Abstract

This document provides a technical overview of the physicochemical properties, proposed synthesis, and potential biological significance of **(4-Thien-2-yltetrahydropyran-4-yl)methanol**. Due to the limited availability of direct experimental data for this specific compound, this guide combines known properties with inferred data from analogous structures and general synthetic methodologies. All information is intended for research and development purposes.

Chemical Identity and Properties

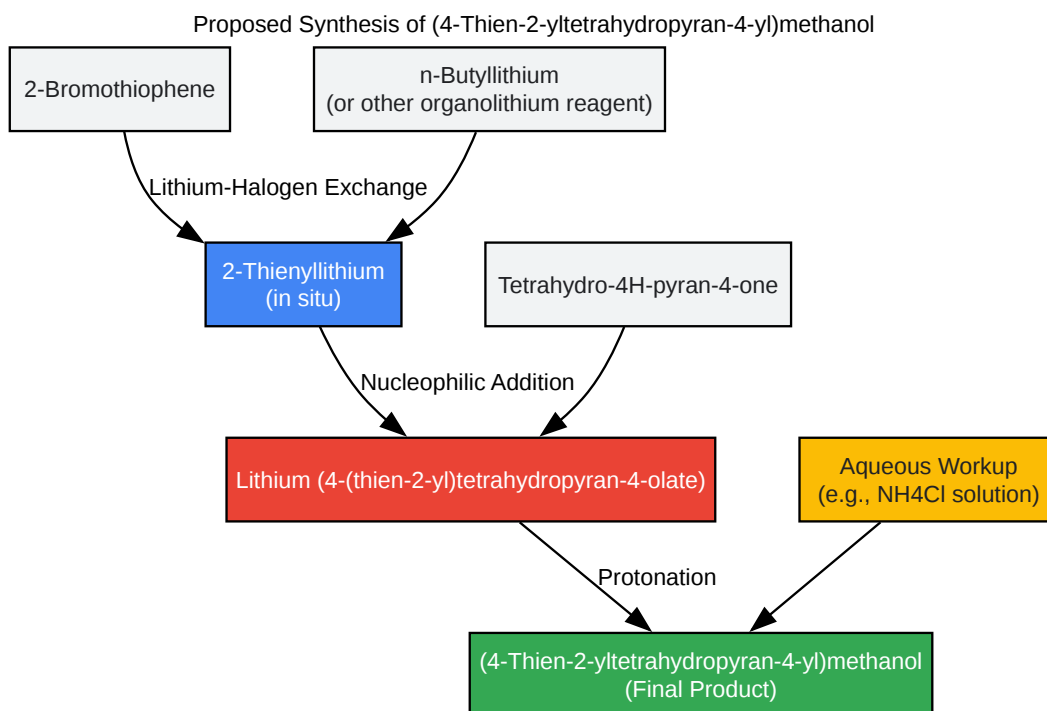
(4-Thien-2-yltetrahydropyran-4-yl)methanol is a heterocyclic compound featuring a tetrahydropyran ring substituted with both a hydroxymethyl and a thienyl group at the 4-position. Its chemical structure suggests potential applications in medicinal chemistry, drawing parallels to other thienyl and tetrahydropyran-containing molecules with biological activity.

Table 1: Physicochemical Data

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ O ₂ S	[1]
Molecular Weight	198.28 g/mol	[1]
CAS Number	906352-94-1	[2][3]
Appearance	No Data Available	
Melting Point	No Data Available	
Boiling Point	No Data Available	
Solubility	No Data Available	
pKa	No Data Available	

Proposed Synthesis

A specific, validated experimental protocol for the synthesis of **(4-Thien-2-yl)tetrahydropyran-4-yl)methanol** is not readily available in the public domain. However, a plausible synthetic route can be proposed based on established organometallic addition reactions to ketones. The following workflow outlines a generalizable approach.



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Caption: A potential synthetic pathway for **(4-Thien-2-yltetrahydropyran-4-yl)methanol**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general representation and would require optimization for specific laboratory conditions.

- Preparation of 2-Thienyllithium: To a solution of 2-bromothiophene in anhydrous diethyl ether or tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for approximately 1 hour to ensure complete formation of 2-thienyllithium.

- **Reaction with Ketone:** A solution of tetrahydro-4H-pyran-4-one in the same anhydrous solvent is then added dropwise to the freshly prepared 2-thienyllithium solution at -78 °C. The reaction is allowed to proceed at this temperature for several hours until analysis (e.g., by TLC) indicates the consumption of the starting ketone.
- **Quenching and Extraction:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure **(4-Thien-2-yltetrahydropyran-4-yl)methanol**.

Spectroscopic Analysis

While specific spectroscopic data for **(4-Thien-2-yltetrahydropyran-4-yl)methanol** is not published, the following are expected characteristic signals based on its structure:

- **^1H NMR:** Protons on the thiophene ring would appear in the aromatic region (approximately 6.8-7.5 ppm). The protons of the tetrahydropyran ring would be observed in the aliphatic region (typically 1.5-4.0 ppm). The methylene protons of the hydroxymethyl group would likely appear as a singlet or a multiplet, and the hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
- **^{13}C NMR:** Characteristic signals for the carbons of the thiophene ring, the quaternary and other carbons of the tetrahydropyran ring, and the carbon of the hydroxymethyl group would be expected.
- **Mass Spectrometry:** The molecular ion peak $[\text{M}]^+$ would be expected at $m/z = 198.28$. Common fragmentation patterns would likely involve the loss of water or the hydroxymethyl group.
- **Infrared (IR) Spectroscopy:** A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the alcohol would be a key feature. C-H stretching

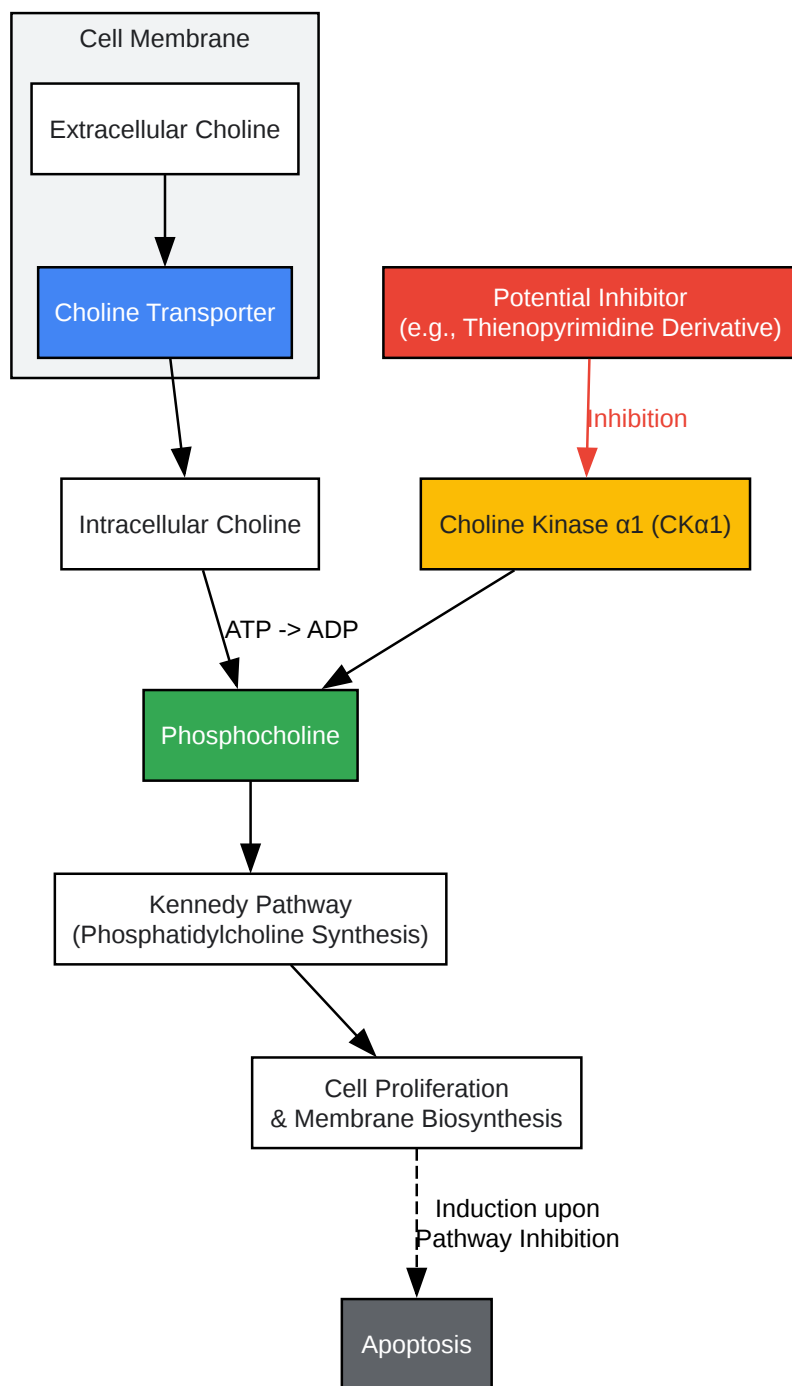
vibrations for both the aromatic (thiophene) and aliphatic (tetrahydropyran) portions would also be present, as well as C-O and C-S stretching frequencies.

Potential Biological Activity and Signaling Pathways

Direct biological studies on **(4-Thien-2-yltetrahydropyran-4-yl)methanol** have not been identified in the reviewed literature. However, the thienopyrimidine scaffold, which is structurally related, has been investigated for its potential as a choline kinase $\alpha 1$ (CK $\alpha 1$) inhibitor for antitumor applications.[4] CK $\alpha 1$ is a key enzyme in the biosynthesis of phosphatidylcholine, a crucial component of cell membranes, and its inhibition can disrupt the rapid proliferation of cancer cells.[4]

The following diagram illustrates a conceptual signaling pathway that could be targeted by compounds with structural similarities to **(4-Thien-2-yltetrahydropyran-4-yl)methanol**, based on the known mechanism of thienopyrimidine derivatives.

Conceptual Signaling Pathway for Choline Kinase Inhibition

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Caption: Potential mechanism of action via inhibition of the choline kinase pathway.

Safety and Handling

A Safety Data Sheet (SDS) for **(4-Thien-2-yltetrahydropyran-4-yl)methanol** indicates that the compound may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled.[5]

Table 2: Hazard Information

Hazard Statement	Description
Skin Irritation	Causes skin irritation.
Eye Irritation	Causes serious eye irritation.
Respiratory Irritation	May cause respiratory irritation.
Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[5]

Conclusion

(4-Thien-2-yltetrahydropyran-4-yl)methanol is a research chemical with limited publicly available data. This guide provides a summary of its known properties and presents a scientifically plausible, though hypothetical, framework for its synthesis and potential biological relevance based on structurally related compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential applications.

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References

- 1. Tetrahydropyran-2-methanol | C₆H₁₂O₂ | CID 7524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 906352-94-1 CAS MSDS ((4-Thien-2-yltetrahydropyran-4-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. WO2005058860A1 - Process for producing 4-(un)substituted tetrahydropyran-4-carboxylic acid compound or ester compound thereof - Google Patents [patents.google.com]
- 4. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
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